molecular formula C16H26N2O3S B5697590 N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide

Cat. No.: B5697590
M. Wt: 326.5 g/mol
InChI Key: JYCMZQSYDJOLIZ-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide is a synthetic organic compound characterized by a phenyl ring substituted with a tert-butylsulfamoyl group (-SO₂NH-tBu) at the para position and a 2-ethylbutanamide moiety linked via an amide bond. The tert-butylsulfamoyl group enhances steric bulk and may influence metabolic stability, while the branched 2-ethylbutanamide chain could contribute to lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-6-12(7-2)15(19)17-13-8-10-14(11-9-13)22(20,21)18-16(3,4)5/h8-12,18H,6-7H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCMZQSYDJOLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide typically involves the reaction of 4-(tert-butylsulfamoyl)phenylboronic acid with 2-ethylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes or anti-inflammatory effects by inhibiting cyclooxygenase enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide with structurally analogous compounds (Table 1), focusing on molecular features, substituent effects, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Structural Differences Potential Applications
This compound 4-tert-butylsulfamoyl, 2-ethylbutanamide C₁₆H₂₅N₂O₃S 325.45 (calculated) 2/5 Tert-butylsulfamoyl group Enzyme inhibition, drug discovery
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 4-methylphenylsulfonyl, thiazolyl C₁₇H₂₁N₃O₃S₂ 391.50 2/6 Thiazole ring, methylphenylsulfonamide Kinase inhibition, agrochemicals
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-2-ethylbutanamide Pyrimidinyl-ethoxy, 2-ethylbutanamide C₁₉H₂₆N₄O₂ 354.44 2/4 Pyrimidine ring, ethoxy substitution Anticancer agents, kinase studies
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide 4-tert-butylphenoxy, acetamide C₁₉H₂₄N₂O₂ 312.41 2/3 Phenoxy linker, amino-methylphenyl Antibacterial, receptor ligands

Key Observations:

The pyrimidine ring in introduces aromatic heterocyclic character, enhancing π-π stacking interactions with biological targets, whereas the thiazole in may improve binding to metal-containing enzymes .

Hydrogen-Bonding Capacity :

  • The target compound has five H-bond acceptors (amide, sulfonamide, and ether oxygens), similar to but fewer than , which may affect target selectivity and potency.

Biological Activity Trends :

  • Compounds with sulfonamide/sulfamoyl groups (target compound, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases).
  • Pyrimidine-containing analogs like are frequently explored in kinase inhibitor research due to their ability to mimic ATP binding .

Synthetic Accessibility: The tert-butylsulfamoyl group in the target compound may require specialized sulfamoylation reagents, whereas ’s phenoxy-acetamide structure is synthetically straightforward .

Research Findings and Limitations

  • Experimental Data Gaps : Direct pharmacological or pharmacokinetic data for this compound are absent in public databases. Comparisons rely on structural analogs and computational predictions.
  • Contradictions in Substituent Effects : While bulky tert-butyl groups generally improve metabolic stability, they may reduce cell permeability in some cases, contrasting with the smaller methyl group in .

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